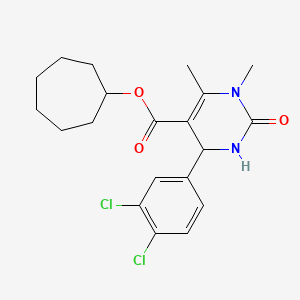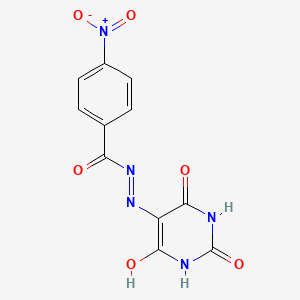![molecular formula C18H16ClNO6 B5190843 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5190843.png)
5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}isophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}isophthalic acid, also known as CDA, is a compound that has been extensively studied for its potential therapeutic applications. It is a derivative of isophthalic acid and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}isophthalic acid is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of NF-kB signaling, the modulation of oxidative stress, and the induction of cell cycle arrest and apoptosis. These mechanisms have been implicated in the anti-inflammatory, anti-tumor, and anti-oxidant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to inhibit the activation of NF-kB signaling. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been shown to have a protective effect on the liver, reducing the damage caused by toxic compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}isophthalic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied and its properties are well understood. However, there are also limitations to its use. This compound has poor solubility in water, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}isophthalic acid. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different cell types. Finally, the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and liver disease, should be further explored.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, anti-tumor, and anti-oxidant properties and has a protective effect on the liver. While there are limitations to its use in lab experiments, it has several advantages and is a promising area of research for the development of new therapies. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}isophthalic acid involves a series of chemical reactions starting from 4-chloro-3,5-dimethylphenol and isophthalic anhydride. The reaction involves the formation of an acyl chloride intermediate, which is then reacted with the amine group of 4-chloro-3,5-dimethylphenol to form this compound. The process is carried out under controlled conditions to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}isophthalic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have a protective effect on the liver, reducing the damage caused by toxic compounds.
Propiedades
IUPAC Name |
5-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO6/c1-9-3-14(4-10(2)16(9)19)26-8-15(21)20-13-6-11(17(22)23)5-12(7-13)18(24)25/h3-7H,8H2,1-2H3,(H,20,21)(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWIRYYQCINSRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-bromophenyl)-3-(3-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5190778.png)
![2-[(2-fluorophenoxy)methyl]-N-(2-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5190789.png)
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5190790.png)

![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5190803.png)

![N-{1-methyl-1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}aniline trifluoroacetate](/img/structure/B5190810.png)

![3-[(3-chlorophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B5190817.png)
![4-(aminosulfonyl)-N-[(1-benzyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5190829.png)
![1-[6-(2,4-dichlorophenoxy)hexyl]piperidine](/img/structure/B5190836.png)
![3-[(4-methoxybenzoyl)amino]phenyl acetate](/img/structure/B5190840.png)
![2,2'-[(3,4-difluorobenzyl)imino]diethanol](/img/structure/B5190844.png)